N-(4-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
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Overview
Description
N~1~-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a thiol-ene reaction followed by amidation.
Industrial Production Methods
Industrial production of N1-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N~1~-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity, while the sulfanylacetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-CHLOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
- N~1~-(4-BROMOPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
- N~1~-(4-METHOXYPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
Uniqueness
N~1~-(4-FLUOROPHENYL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FN4OS |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H9FN4OS/c11-7-1-3-8(4-2-7)13-9(16)6-17-10-5-12-15-14-10/h1-5H,6H2,(H,13,16)(H,12,14,15) |
InChI Key |
DSGPAWXGRLZYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NNN=C2)F |
Origin of Product |
United States |
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